molecular formula C11H7F3O3 B1212473 7-Methoxy-4-(trifluoromethyl)coumarin CAS No. 575-04-2

7-Methoxy-4-(trifluoromethyl)coumarin

Cat. No.: B1212473
CAS No.: 575-04-2
M. Wt: 244.17 g/mol
InChI Key: HAZHUELNIGDYQH-UHFFFAOYSA-N
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Description

. It belongs to the coumarin family and exhibits interesting properties due to its unique structure.

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-(trifluoromethyl)coumarin plays a significant role in biochemical reactions as a fluorogenic substrate. It is particularly known for its interaction with cytochrome P450 enzymes, such as CYP2E1. Upon enzymatic cleavage by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is released, which exhibits fluorescence that can be measured to quantify enzyme activity . This interaction is crucial for studying the activity and function of cytochrome P450 enzymes in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role as a substrate for cytochrome P450 enzymes. This compound influences cell function by participating in metabolic reactions that involve these enzymes. The fluorescent properties of the product formed after enzymatic cleavage allow researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism . These effects are essential for understanding how cells respond to different biochemical stimuli and for studying the regulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with cytochrome P450 enzymes. The enzymatic action of CYP2E1 on this compound results in the formation of a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin . This reaction is a key step in the metabolic pathway and is used to measure enzyme activity. The binding interactions and subsequent enzymatic cleavage are critical for understanding the molecular mechanisms underlying the function of cytochrome P450 enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored under desiccating conditions at -20°C and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure accuracy in experimental results. Long-term studies have shown that the fluorescent properties of the product formed after enzymatic cleavage remain consistent, allowing for reliable measurements of enzyme activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively serves as a substrate for cytochrome P450 enzymes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential inhibition of enzyme activity and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. The enzymatic cleavage of this compound by CYP2E1 results in the formation of 7-hydroxy-4-(trifluoromethyl)coumarin, which is a key step in the metabolic pathway . This reaction is used to study the activity and function of cytochrome P450 enzymes and to understand the regulation of metabolic flux and metabolite levels in various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its role as a substrate in enzymatic reactions . The distribution of the compound within cells can affect its availability for enzymatic cleavage and subsequent fluorescence measurement.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function as a substrate for cytochrome P450 enzymes . Understanding the subcellular distribution of this compound helps researchers study its role in various biochemical processes and its impact on cellular function.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common synthetic route involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a base (such as pyridine) to yield 7-methoxy-4-(trifluoromethyl)coumarin.

    Modification of Coumarin Derivatives: Starting from other coumarin derivatives, such as 7-methoxycoumarin, various methods can introduce the trifluoromethyl group.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

7-Methoxy-4-(trifluoromethyl)coumarin undergoes several reactions:

Common reagents include trifluoroacetic anhydride, bases, and oxidizing agents.

Scientific Research Applications

7-Methoxy-4-(trifluoromethyl)coumarin finds applications in:

    Enzyme Assays: As a substrate for CYPs, it helps quantify enzyme activity.

    Fluorescent Probes: Its fluorescence properties make it useful in biological studies.

Comparison with Similar Compounds

7-Methoxy-4-(trifluoromethyl)coumarin stands out due to its trifluoromethyl group. Similar compounds include other coumarins, such as 7-methoxycoumarin and 4-trifluoromethylcoumarin.

Properties

IUPAC Name

7-methoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZHUELNIGDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350909
Record name 7-Methoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-04-2
Record name 7-Methoxy-4-trifluoromethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoromethylumbelliferyl 7-methylether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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